methyl 1H-benzo[d]imidazole-5-carboxylate sulfate
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Overview
Description
Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate is a compound that is part of a broader class of chemicals known as benzimidazoles. These compounds have garnered significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The benzimidazole core is a common motif in molecules with anti-cancer properties, as evidenced by the synthesis and evaluation of methyl esters of benzimidazole-5-carboxylic acids as potent anti-breast cancer agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves multi-component reactions that can be catalyzed by various substances. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for the synthesis of polyhydroquinoline derivatives, which are structurally related to benzimidazoles . Similarly, other research has focused on the synthesis of highly substituted imidazoles using Brønsted acidic ionic liquids as reusable catalysts . These methods emphasize clean, efficient, and environmentally friendly approaches to synthesizing complex organic molecules.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be quite complex, and their analysis often requires sophisticated techniques such as X-ray crystallography and density functional theory (DFT). For example, the crystal and molecular structures of a methyl benzimidazole carboxylate compound were reported, providing insights into the three-dimensional arrangement of atoms within the molecule . Understanding the molecular structure is crucial for the development of new compounds with desired properties.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, forming new compounds with potential applications. The formation of coordination polymers, for instance, involves benzimidazole compounds reacting with metal cations, as seen in the synthesis of a one-dimensional coordination polymer with Cu(II) cations . Additionally, benzimidazole derivatives can be used to create two-dimensional Cd(II) complexes with interesting fluorescent properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are essential for the practical application of these compounds in different fields, including pharmaceuticals and materials science. The ionic liquids derived from benzimidazole compounds, for example, have been highlighted for their reusability and efficiency as catalysts, which is a valuable property for sustainable chemical synthesis .
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
The structural component of benzimidazole, which shares similarities with methyl 1H-benzo[d]imidazole-5-carboxylate sulfate, is crucial in medicinal chemistry due to its incorporation into various pharmacologically active compounds. Benzimidazole derivatives are notable for their broad range of therapeutic applications, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities, among others. These compounds' versatility is highlighted by their role in synthesizing N-methyl derivatives and various drug molecules through the Mannich reaction, emphasizing the significance of benzimidazole derivatives in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Antitumor Activity
Imidazole derivatives, including benzimidazole, are under review for their antitumor properties. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages for new antitumor drugs. This highlights the potential of benzimidazole and related derivatives in cancer therapy, suggesting a pathway for synthesizing compounds with varied biological properties (Iradyan et al., 2009).
Anticancer Agents Development
The Knoevenagel condensation, a reaction involving benzimidazole derivatives, is instrumental in developing anticancer agents. This reaction facilitates the synthesis of a chemical compound library with significant anticancer activity across various targets, including DNA, microtubules, and enzymes like Topo-I/II and kinases. This underscores the critical role of benzimidazole derivatives in cancer research, offering a foundation for future drug discovery efforts aimed at combating cancer (Tokala et al., 2022).
Therapeutic Potential Overview
Benzimidazole's importance is further emphasized in comprehensive reviews, which detail its extensive therapeutic potential across a myriad of conditions, including antimicrobial, antiviral, and antiparasitic effects, in addition to its application in hypertension, cancer, and CNS disorders. The scaffold of benzimidazole is instrumental in the ongoing development of new therapeutic compounds, indicating its central role in medicinal chemistry and drug design (Babbar et al., 2020).
Safety And Hazards
Future Directions
The future directions for research on methyl 1H-benzo[d]imidazole-5-carboxylate sulfate and similar compounds could involve exploring their potential as inhibitors of human cytosolic phospholipase A2α . Additionally, the therapeutic potential of imidazole-containing compounds, including their use as antimicrobial and anti-inflammatory agents, could be further investigated .
properties
IUPAC Name |
methyl 3H-benzimidazole-5-carboxylate;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.H2O4S/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;1-5(2,3)4/h2-5H,1H3,(H,10,11);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUMRLWTRLNTKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597127 |
Source
|
Record name | Sulfuric acid--methyl 1H-benzimidazole-6-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-benzo[d]imidazole-5-carboxylate sulfate | |
CAS RN |
131020-58-1 |
Source
|
Record name | Sulfuric acid--methyl 1H-benzimidazole-6-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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